molecular formula C20H20ClN3O4S2 B11272040 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(furan-2-ylmethyl)thiophene-2-carboxamide

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11272040
M. Wt: 466.0 g/mol
InChI Key: XJVUZTDBLRVPFD-UHFFFAOYSA-N
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Description

3-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of piperazine, thiophene, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common approach includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chlorophenylpiperazine with a sulfonyl chloride to form the sulfonyl piperazine intermediate.

    Coupling with Thiophene: The sulfonyl piperazine intermediate is then coupled with a thiophene-2-carboxylic acid derivative under appropriate conditions to form the desired thiophene compound.

    Introduction of the Furan Moiety: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

3-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene and furan groups may contribute to its binding affinity and specificity. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • 3-{[4-(4-Chlorophenyl)piperazin-1-yl]methyl}-1H-pyrrolo-2,3-b-pyridine

Uniqueness

Compared to similar compounds, 3-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]SULFONYL}-N-[(FURAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of both furan and thiophene rings, which may confer distinct electronic properties and biological activities. This combination of structural features is not commonly found in other related compounds, making it a subject of interest for further study.

Properties

Molecular Formula

C20H20ClN3O4S2

Molecular Weight

466.0 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C20H20ClN3O4S2/c21-15-3-5-16(6-4-15)23-8-10-24(11-9-23)30(26,27)18-7-13-29-19(18)20(25)22-14-17-2-1-12-28-17/h1-7,12-13H,8-11,14H2,(H,22,25)

InChI Key

XJVUZTDBLRVPFD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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